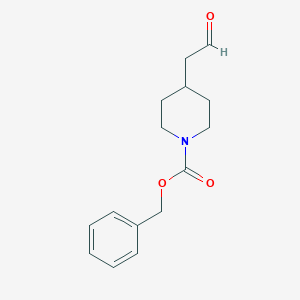

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDLYAHRIXBDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624236 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-10-6 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological significance of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | N/A |

| Molecular Weight | 261.32 g/mol | [1] |

| Purity | Typically ≥96% | [1] |

| CAS Number | 130312-10-6 | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the synthesis of piperidine derivatives can be adapted. A plausible synthetic approach involves the Dieckmann condensation.[3]

A general experimental workflow for the synthesis of a piperidine core structure is outlined below.

Caption: General workflow for piperidine derivative synthesis.

A potential synthetic pathway for a related compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by a base-catalyzed cyclization.[4] The crude product is then purified through crystallization.[4]

Biological Significance and Potential Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[5][6] Derivatives of piperidine exhibit a broad spectrum of biological activities, including neuropharmacological, antimicrobial, anticancer, and anti-inflammatory properties.[6][7]

Potential in Neuroscience Research

Piperidine derivatives are of significant interest in the development of treatments for neurological and neurodegenerative disorders.[7][8] They have been shown to interact with various receptors in the central nervous system, including dopamine, serotonin, and acetylcholine receptors.[7] For instance, certain piperidine-based compounds act as cholinesterase inhibitors, which are a key therapeutic strategy for Alzheimer's disease.[7]

The general mechanism of action for many neurologically active piperidine compounds involves the modulation of neurotransmitter signaling pathways.

Caption: Potential neuromodulatory signaling of piperidine derivatives.

Given the structural similarities to other biologically active piperidines, this compound may serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of neuroscience drug discovery.[9][10] Further research is warranted to fully elucidate its specific biological targets and pharmacological profile.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Page loading... [guidechem.com]

- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]

- 9. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and properties of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document details experimental protocols, quantitative data, and logical workflows to support its application in research and drug development.

Introduction and Chemical Identity

The compound of interest, systematically named tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, is a derivative of piperidine featuring an acetaldehyde moiety at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The initial query for "1-Z-4-(2-oxo-ethyl)piperidine" appears to be a misnomer, as the "Z" designation describes the stereochemistry of a double bond, which is absent in this saturated heterocyclic system.[1][2][3][4][5] The stable and commercially available compound is the N-Boc protected form, which is widely used as a versatile building block in the synthesis of complex molecules.[6]

The N-Boc group provides stability and modulates the reactivity of the piperidine nitrogen, making the compound amenable to a wide range of chemical transformations, particularly at the reactive aldehyde functional group.[6]

Chemical Structure

IUPAC Name: tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate[7] Synonyms: N-Boc-4-piperidineacetaldehyde, 4-(2-Oxoethyl)piperidine-1-carboxylic acid tert-butyl ester, tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate[6] CAS Number: 142374-19-4[6] Molecular Formula: C₁₂H₂₁NO₃[6] Molecular Weight: 227.30 g/mol [6][7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Physical State | Solid | [8] |

| Melting Point | 38-42 °C | [8] |

| Boiling Point (Predicted) | 318.1 ± 15.0 °C | [8] |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [8] |

| Flash Point | 146.2 °C | [8] |

| Refractive Index | 1.467 | [8] |

| Polar Surface Area (PSA) | 46.61 Ų | [8] |

| logP (XLogP3) | 2.16 | [8] |

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 9.76 (t, J=1.9 Hz, 1H), 3.75–3.67 (m, 1H), 3.39–3.26 (m, 2H), 2.42 (td, J=7.4, 1.9 Hz, 2H), 1.94–1.57 (m, 7H), 1.46 (s, 9H), 1.35–1.20 (m, 10H) | [9] |

| ¹³C-NMR (126 MHz, CDCl₃) δ (ppm) | 203.1, 154.8, 79.0, 57.4, 46.4, 44.1, 34.5, 30.4, 29.7, 29.6, 29.4, 29.3, 28.7, 26.5, 23.6, 22.2 | [9] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate involves the oxidation of its precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Several mild oxidation methods are employed to achieve this transformation with high yield and selectivity, preventing over-oxidation to the corresponding carboxylic acid. Below are detailed protocols for three widely used methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation.

Caption: Synthetic workflow for tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Dess-Martin Periodinane (DMP) Oxidation[10]

This method is favored for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity, making it suitable for substrates with sensitive functional groups.[10][11]

-

Materials:

-

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Anhydrous dichloromethane (DCM) (0.2 M solution of the alcohol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

-

Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[10]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts dissolve and the layers become clear.[10]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

-

Swern Oxidation[10][12][13][14][15][16]

The Swern oxidation is a reliable, high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[10] A key consideration is the production of the malodorous byproduct dimethyl sulfide, requiring the procedure to be performed in a well-ventilated fume hood.[12]

-

Materials:

-

Oxalyl chloride (1.5 eq)

-

Anhydrous dimethyl sulfoxide (DMSO) (2.2-2.7 eq)

-

Anhydrous dichloromethane (DCM)

-

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0-7.0 eq)

-

Water, 1 M HCl (for workup)

-

-

Procedure:

-

To a stirred solution of oxalyl chloride in anhydrous DCM (approx. 0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO in DCM dropwise, ensuring the internal temperature remains below -65 °C.[10][13]

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C.[10]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[10]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography as needed.

-

TEMPO-Catalyzed Oxidation[10]

This method uses a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant, typically sodium hypochlorite (bleach). It is advantageous for its cost-effectiveness and reduced chemical waste.[10]

-

Materials:

-

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

-

TEMPO (0.01 eq)

-

Sodium bromide (NaBr) (0.1 eq)

-

Dichloromethane (DCM) (0.5 M solution of the alcohol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Sodium hypochlorite (NaOCl, household bleach, ~5-8%) (1.2 eq)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

-

Procedure:

-

Dissolve the alcohol, TEMPO, and NaBr in DCM. Add the saturated aqueous NaHCO₃ solution.[10]

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The reaction is often indicated by a color change from orange to pale yellow.[10]

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.[10]

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.[10]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1 M HCl and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

-

Chemical Reactivity and Applications

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the stability of the Boc-protected amine. It serves as a precursor for a wide array of more complex molecules, particularly in the development of pharmaceutical agents.

Caption: Reactivity pathways of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

-

Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield substituted N-alkylated aminoethyl piperidines. This is a cornerstone reaction for building diversity in drug discovery programs.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphonium ylides or phosphonate carbanions provides a reliable route to vinyl-substituted piperidines, extending the carbon chain and introducing double bonds for further functionalization.

-

Nucleophilic Additions: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols, providing a method for introducing a wide variety of alkyl, aryl, and vinyl groups.

-

Aldol and Related Condensations: The aldehyde can participate in aldol condensations with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated systems.

-

Boc Deprotection: The tert-butoxycarbonyl protecting group is stable to most nucleophilic and basic conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This unmasks the secondary amine of the piperidine ring, allowing for subsequent N-alkylation, N-arylation, or acylation.

Unprotected 4-(2-oxoethyl)piperidine

The unprotected analogue, 4-(2-oxoethyl)piperidine, is significantly less stable due to the presence of both a reactive secondary amine and an aldehyde. It is prone to self-condensation and polymerization. For handling and storage, it is typically converted to a more stable salt form, such as the hydrochloride salt. Synthesis of the unprotected form would generally proceed by deprotection of the N-Boc derivative under acidic conditions just prior to its use in a subsequent reaction.

Safety and Handling

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is an irritant. Safety precautions should be observed during handling.

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

This guide provides a foundational understanding of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate for its effective use in a research and development setting. For specific applications, further literature review is recommended.

References

- 1. E–Z notation - Wikipedia [en.wikipedia.org]

- 2. Sequence Rules: The E,Z Designation | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Khan Academy [khanacademy.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 130312-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, with the CAS number 130312-10-6. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, including the anti-thromboembolic drug Riociguat.[1][2] Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on data from structurally similar pyrazolo[3,4-b]pyridine derivatives and general principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These predictions are derived from the analysis of related compounds and established spectroscopic principles for heterocyclic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | Pyridine-H |

| ~8.10 | d | 1H | Pyridine-H |

| ~7.10-7.40 | m | 4H | Aromatic-H (Fluorobenzyl) |

| ~7.00 | t | 1H | Pyridine-H |

| ~5.60 | s | 2H | CH₂ (Benzyl) |

| ~4.50 | br s | 2H | NH₂ |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-F (Fluorobenzyl) |

| ~155 | C (Pyrazolo-pyridine) |

| ~148 | C (Pyrazolo-pyridine) |

| ~145 | C (Pyrazolo-pyridine) |

| ~130 | CH (Pyridine) |

| ~129 | CH (Fluorobenzyl) |

| ~128 | C (Fluorobenzyl) |

| ~124 | CH (Fluorobenzyl) |

| ~115 | CH (Fluorobenzyl) |

| ~110 | CH (Pyridine) |

| ~105 | C (Pyrazolo-pyridine) |

| ~50 | CH₂ (Benzyl) |

Predicted solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1640-1600 | Strong | N-H bend (scissoring) and C=N stretch |

| 1590-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-F stretch |

| 1350-1250 | Strong | Aromatic C-N stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 241.1 | [M+H]⁺ (Molecular Ion) |

| 109.0 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 91.0 | [C₇H₇]⁺ (Tropylium ion, from loss of F) |

| 133.1 | [M - C₇H₆F]⁺ |

Ionization method: Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method) : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).[4]

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.[5] A small amount of formic acid may be added to promote protonation in positive ion mode.[5]

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through an LC column. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is performed over a relevant mass-to-charge (m/z) range (e.g., 50-500). For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).[6][7]

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a plausible synthetic route for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine and the subsequent analytical workflow for its characterization.

Caption: Synthetic and analytical workflow for the target compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow of how different spectroscopic techniques contribute to the structural elucidation of the target molecule.

Caption: Interplay of spectroscopic techniques for structural analysis.

References

- 1. CN102491974A - Method for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. uab.edu [uab.edu]

An In-depth Technical Guide to the Safety and Handling of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

Introduction

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure combines a piperidine scaffold, protected at the nitrogen atom with a carboxybenzyl (Cbz or Z) group, and features a reactive acetaldehyde substituent at the 4-position. The presence of these functional groups necessitates careful handling and adherence to strict safety protocols to minimize risks to researchers and laboratory personnel. This document provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound, based on data from structurally related molecules.

Hazard Identification and Classification

Based on its structure, this compound is anticipated to possess hazards associated with piperidine derivatives and aldehydes.

-

Piperidine Moiety: The core piperidine structure is present. Piperidine itself is a toxic and corrosive substance. It is known to cause severe skin burns and eye damage, is toxic upon inhalation and skin contact, and may have adverse effects on the liver and kidneys.[1][2]

-

Aldehyde Functionality: Aldehydes are reactive electrophiles. They can be irritating to the skin, eyes, and respiratory system.[3] Some aldehydes are also known sensitizers, capable of causing allergic skin reactions upon repeated exposure.[3]

-

Benzyl Carboxylate Group: This group is generally less hazardous. However, compounds like benzyl benzoate can cause skin and respiratory irritation.[4]

Given these components, the compound should be treated as harmful if swallowed, toxic in contact with skin, causing severe skin and eye irritation, and potentially causing respiratory irritation.

Physical and Chemical Properties (Inferred)

Specific quantitative data for the target compound is unavailable. The table below presents data for related compounds to provide an estimated profile.

| Property | Piperidine | N-Boc-piperidine-4-carboxaldehyde | Benzyl Benzoate |

| CAS Number | 110-89-4[5] | 135431-33-9 | 120-51-4[4] |

| Molecular Formula | C₅H₁₁N | C₁₁H₁₉NO₃ | C₁₄H₁₂O₂ |

| Appearance | Clear, colorless liquid[2] | Solid | Colorless liquid or white solid[4] |

| Boiling Point | 106 °C | Not Available | 323-324 °C |

| Density | 0.862 g/cm³ | Not Available | 1.118 g/cm³ |

| Hazards | Flammable, Toxic, Corrosive[1][5] | Skin, Eye, Respiratory Irritant[6] | Harmful if swallowed, Skin Irritant[4] |

Toxicological Data (Analog-Based)

The following table summarizes toxicological data for piperidine, the core hazardous structure. This data should be considered for a conservative risk assessment.

| Compound | Route | Species | Value | Reference |

| Piperidine | Oral (LD50) | Rat | 133 - 740 mg/kg | [7] |

| Dermal (LD50) | Rabbit | 275 mg/kg | ||

| Inhalation (LC50) | Rat | 4000 ppm (4h) | ||

| Benzyl Benzoate | Oral (LD50) | Rat | 1700 mg/kg |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

The acute toxicity of substituted piperidines can vary significantly based on the nature and position of the substituents.[8]

Experimental Protocols and Handling

Engineering Controls

-

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[9]

-

The fume hood should have a face velocity of 80-120 feet per minute.

-

An eyewash station and safety shower must be readily accessible and located close to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory:

-

Eye and Face Protection: Chemical splash-proof goggles and a full-face shield must be worn at all times.[3]

-

Hand Protection: Double-gloving is recommended. Use chemical-resistant gloves such as butyl rubber or nitrile rubber.[1][3] Check glove integrity before and during use. Contaminated gloves should be disposed of properly, and hands washed thoroughly after removal.[10]

-

Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, a chemically resistant apron or suit should be considered.[10]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

General Hygiene and Safe Handling Practices

-

Avoid all personal contact, including inhalation and skin/eye contact.[11]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12]

-

Keep containers tightly sealed when not in use.[6]

-

Use the smallest quantity of the chemical necessary for the experiment.[9]

-

When transferring the chemical, use appropriate tools like a spatula or a syringe and ensure it is done within the fume hood.[9]

Storage and Stability

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[13] The storage area should be separate from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these may react exothermically or degrade the compound.[14]

-

Stability: The compound is expected to be stable under recommended storage conditions.[14] The aldehyde group may be susceptible to air oxidation over time; storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.[15]

Spill and Emergency Procedures

Spills

-

Minor Spill (in fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a spill pillow.[15]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team.

-

Provide details of the spilled material. Do not attempt to clean up a large spill without proper training and equipment.

-

First Aid Measures

-

Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and properly labeled container.

-

Dispose of the waste in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.

Mandatory Visualizations

Hazard Identification and Mitigation Workflow

The following diagram outlines the logical workflow for safely handling this compound, from initial hazard assessment to post-experimental procedures.

Caption: Workflow for hazard identification and mitigation.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. nj.gov [nj.gov]

- 3. homework.study.com [homework.study.com]

- 4. ICSC 0390 - BENZYL BENZOATE [inchem.org]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. benchchem.com [benchchem.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. kasturiaromatics.com [kasturiaromatics.com]

- 13. chemos.de [chemos.de]

- 14. fishersci.se [fishersci.se]

- 15. web.stanford.edu [web.stanford.edu]

- 16. carlroth.com [carlroth.com]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex piperidine-containing molecules, a scaffold prevalent in numerous pharmaceuticals, necessitates a robust and versatile protecting group strategy. Among the arsenal of protective groups available to the synthetic chemist, the carboxybenzyl (Cbz or Z) group stands out as a stalwart guardian of the amine functionality. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, its utility has since expanded significantly, proving indispensable in the strategic construction and functionalization of the piperidine ring. This in-depth technical guide provides a comprehensive overview of the pivotal role of the Cbz protecting group in piperidine synthesis, detailing its mechanism, strategic applications, and providing practical experimental protocols.

Core Principles: Mechanism of Action

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. This is achieved by converting the secondary amine into a less reactive carbamate through reaction with benzyl chloroformate (Cbz-Cl) or a related reagent.[1][2] This transformation allows for subsequent chemical modifications on other parts of the molecule that would otherwise be compromised by the reactive piperidine nitrogen.

The introduction of the Cbz group typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Deprotection, or the removal of the Cbz group, is most commonly and cleanly achieved through catalytic hydrogenolysis.[3] This mild method involves the use of a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[3] The reaction cleaves the benzylic C-O bond, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free piperidine, toluene, and carbon dioxide.[2] This process is highly selective and leaves many other functional groups intact.

Alternatively, the Cbz group can be removed under acidic conditions, such as with HBr in acetic acid, although this method is less mild and may affect other acid-sensitive functionalities.[2][4]

Strategic Applications in Piperidine Synthesis

The Cbz group's stability to a wide range of reaction conditions, including basic and mildly acidic media, makes it an ideal choice for multi-step syntheses.[5] Its key strategic advantage lies in its orthogonality to other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2][6] This orthogonality allows for the selective deprotection of one amine in the presence of others, a crucial requirement in the synthesis of complex molecules with multiple nitrogen atoms.

In the context of piperidine synthesis, the Cbz group is employed in several key ways:

-

Protection during ring construction: When synthesizing the piperidine ring itself, for instance, through cyclization reactions, the nitrogen atom of a precursor is often protected with a Cbz group to prevent unwanted side reactions.

-

Facilitating functionalization: Once the piperidine ring is formed, the N-Cbz group allows for the selective modification of other positions on the ring or on appended side chains. For example, it enables reactions such as alkylations, acylations, and cross-coupling reactions at other sites of the molecule without interference from the piperidine nitrogen.

-

Control of stereochemistry: The presence of the Cbz group can influence the stereochemical outcome of reactions at adjacent centers, providing a degree of stereocontrol during the synthesis.[5]

-

Enhancing crystallinity: The introduction of the Cbz group can often lead to more crystalline and easily purifiable intermediates, a significant advantage in both laboratory-scale synthesis and large-scale production.[6]

Quantitative Data Summary

The following tables summarize quantitative data for the Cbz protection and deprotection of various piperidine derivatives, providing a comparative overview of reaction conditions and yields.

| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| Piperidine-4-carboxylic acid | Cbz-Cl, NaHCO₃, 0 °C to rt | THF/H₂O | 5 h | 96 | [7] |

| Piperidin-4-one | Cbz-Cl, Base | Not specified | Not specified | 83 | [8] |

| General Amines | Cbz-Cl, NaHCO₃, 0 °C | THF/H₂O | 20 h | 90 | [2] |

Table 1: Cbz Protection of Piperidine Derivatives

| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| N-Cbz-piperidine derivative | H₂, 10% Pd/C | CH₃OH | 20 h | 70 | [8] |

| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl, 65-75 °C | IPA | 4 h | Not specified | [4] |

| General N-Cbz amines | H₂ (1 atm), 5% Pd-C, 60 °C | MeOH | 40 h | Not specified | [2] |

| N-Cbz protected α,β-unsaturated ester | H₂ (3 bar), 10% Pd/C | CH₃OH | 20 h | 70 | [8] |

Table 2: Cbz Deprotection of Piperidine Derivatives

Experimental Protocols

Protocol 1: Cbz Protection of Piperidine-4-carboxylic acid[7]

Materials:

-

Piperidine-4-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Dilute HCl solution

Procedure:

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Add water to the residue and wash with ethyl acetate.

-

Acidify the aqueous phase with dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-Cbz-piperidine-4-carboxylic acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[8]

Materials:

-

N-Cbz-piperidine derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the N-Cbz-piperidine derivative (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate) to the solution.

-

Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (3 bar).

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 20 hours).

-

Once complete, carefully purge the system with an inert gas (e.g., nitrogen) to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

Mandatory Visualizations

Caption: Mechanism of Cbz protection of a piperidine nitrogen.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Caption: A logical workflow for the synthesis of a functionalized piperidine derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. tdcommons.org [tdcommons.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to its bifunctional nature, containing both a reactive aldehyde and a stable N-Cbz protecting group, this compound serves as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. This document details its chemical properties, provides a plausible and detailed synthetic protocol for its preparation via oxidation of the corresponding alcohol, and discusses its potential applications in the development of novel therapeutics. Visualizations of the synthetic workflow and the general importance of the piperidine scaffold in drug development are also presented.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] The N-benzyl carbamate (Cbz or Z) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation.

This compound, while not extensively documented as a commercially available reagent, represents a highly valuable synthetic intermediate. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of diverse molecular libraries for screening and lead optimization. The N-Cbz protected piperidine core is a common feature in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[3][4][5] This guide outlines the synthesis and potential utility of this important, yet under-documented, chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its immediate precursor, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is provided below.

| Property | This compound | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |

| Molecular Formula | C15H19NO3 | C15H21NO3 |

| Molecular Weight | 261.32 g/mol | 263.33 g/mol [6] |

| Appearance | Predicted: Colorless to pale yellow oil | Solid or Oil[6] |

| CAS Number | 130312-10-6 (structure match) | Not available |

| Predicted Boiling Point | > 300 °C at 760 mmHg | > 300 °C at 760 mmHg |

| Predicted Density | ~1.15 g/cm³ | ~1.13 g/cm³ |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (CHO) | 9.6 - 9.8 | t | 1H |

| Benzyl Aromatic (C₆H₅) | 7.2 - 7.4 | m | 5H |

| Benzyl Methylene (OCH₂) | 5.1 - 5.2 | s | 2H |

| Piperidine H2, H6 (axial) | 2.7 - 2.9 | t | 2H |

| Piperidine H2, H6 (equatorial) | 4.0 - 4.2 | d | 2H |

| Piperidine CH₂ adjacent to Aldehyde | 2.4 - 2.6 | d | 2H |

| Piperidine H4 | 2.1 - 2.3 | m | 1H |

| Piperidine H3, H5 (axial) | 1.2 - 1.4 | qd | 2H |

| Piperidine H3, H5 (equatorial) | 1.7 - 1.9 | d | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 201 - 203 |

| Carbonyl (C=O of Cbz) | 155 - 156 |

| Benzyl Aromatic (ipso-C) | 136 - 137 |

| Benzyl Aromatic (ortho, meta, para) | 127 - 129 |

| Benzyl Methylene (OCH₂) | 67 - 68 |

| Piperidine C2, C6 | 43 - 45 |

| Piperidine C4 | 35 - 37 |

| Piperidine C3, C5 | 30 - 32 |

| Methylene adjacent to Aldehyde | 50 - 52 |

Synthesis and Experimental Protocols

The most direct and reliable method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[6] Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Cbz protecting group. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[7][8][9]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Dess-Martin Oxidation

Materials:

-

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dess-Martin periodinane (DMP) (1.1 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Research and Drug Discovery

The N-benzylpiperidine motif is a cornerstone in modern drug discovery, valued for its structural flexibility and three-dimensional character which can be tailored to optimize efficacy and physicochemical properties.[3] this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde group serves as a key reaction point for introducing molecular diversity.

Potential Synthetic Applications:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted ethylamine side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To generate α,β-unsaturated esters, nitriles, or other vinylogous functional groups.

-

Aldol and Related Condensations: For carbon-carbon bond formation and the construction of more complex side chains.

-

Grignard and Organolithium Additions: To form secondary alcohols which can be further functionalized.

These transformations allow for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

Logical Relationships and Mechanisms

Role of the Piperidine Scaffold in Drug Discovery

Caption: The central role of the piperidine scaffold in drug discovery.

General Mechanism of Dess-Martin Oxidation

Caption: Simplified mechanism of the Dess-Martin Oxidation.[7]

Conclusion

This compound is a valuable, albeit not widely commercially available, synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis from the corresponding alcohol via mild oxidation techniques like the Dess-Martin periodinane oxidation is straightforward and efficient. The presence of a reactive aldehyde and a stable N-Cbz protecting group on the versatile piperidine scaffold makes it an ideal building block for the synthesis of diverse and complex molecules for biological screening. This guide provides the necessary theoretical and practical information for researchers to synthesize and utilize this compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BENZYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE [cymitquimica.com]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. merckmillipore.com [merckmillipore.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

Core Physicochemical and Structural Features

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]

-

Basicity : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.22.[4] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation, though boat and twist-boat forms also exist.[1][5] This flexibility enables the molecule to orient its substituents in optimal three-dimensional positions for binding to diverse biological targets.[3][6] The specific orientation of substituents (axial vs. equatorial) can profoundly impact biological activity.[7]

-

Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[8] This balance is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties. The scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune the overall lipophilicity of a drug candidate to enhance cell permeability and bioavailability while controlling aqueous solubility.[3][4]

-

Metabolic Stability : The piperidine ring is generally considered to be relatively stable to metabolic degradation.[3][4] However, functionalization at positions adjacent to the nitrogen can influence its metabolic fate.[3] Strategic modifications or the use of spirocyclic bioisosteres can further enhance this stability.[3]

Key Synthetic Methodologies: Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[6][9] This approach is widely used in both laboratory and industrial settings.[2]

Experimental Protocol: Catalytic Hydrogenation of Pyridine using Adams' Catalyst

This protocol details a common laboratory procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.[9]

Objective: To saturate the pyridine ring to form a piperidine derivative.

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

-

Glacial acetic acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

-

Catalyst Addition: Under an inert atmosphere (if the substrate is air-sensitive), carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

-

Begin vigorous stirring and maintain the reaction at room temperature, monitoring hydrogen uptake. The reaction is typically complete within a few hours.

-

-

Work-up:

-

Once the reaction is complete (H₂ uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.

-

Purge the reactor with inert gas.

-

Open the reactor and dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[9]

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

-

Purification: Purify the crude product as necessary by distillation or column chromatography.

Piperidine Scaffolds in Drug Action: Case Studies

The versatility of the piperidine scaffold is evident in its presence across a wide range of therapeutic areas, from central nervous system (CNS) disorders to potent analgesics.[10][11]

Case Study 1: Donepezil for Alzheimer's Disease

Donepezil (Aricept®) is a cornerstone therapy for Alzheimer's disease, acting as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[12][13] Its structure features a key N-benzylpiperidine moiety that interacts with the catalytic active site of the AChE enzyme.[12]

Mechanism of Action: In Alzheimer's disease, there is a significant deficit in cholinergic neurotransmission.[13] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By reversibly inhibiting AChE, donepezil increases the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic function and improving cognitive symptoms.[13][14][15]

Case Study 2: 4-Anilinopiperidines as Opioid Analgesics

The 4-anilinopiperidine scaffold is the foundation for a major class of synthetic opioid analgesics, including fentanyl and its potent analogues.[8][11] These compounds are highly selective agonists for the μ-opioid receptor (MOR), which is central to pain modulation.

Structure-Activity Relationship (SAR): The analgesic potency of this class is exquisitely sensitive to structural modifications on the piperidine and aniline rings. The piperidine serves as a central scaffold to correctly orient the key pharmacophoric elements for optimal receptor binding.[7][8]

-

N-substituent (R1): A phenethyl group, as seen in fentanyl, is optimal for high potency.

-

Piperidine 4-position (R3): Small, electron-donating groups like methoxymethyl (as in sufentanil) can significantly increase affinity.

-

Anilide N-acyl group (R4): A propanoyl group is generally preferred for potent analgesic activity.

The following table summarizes the binding affinities of key fentanyl analogues at the μ-opioid receptor (MOR), illustrating these SAR principles.

| Compound | R1 (N-substituent) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR |

| Fentanyl | Phenethyl | H | Propanoyl | 1.23 - 1.4[8] |

| Sufentanil | 2-(2-thienyl)ethyl | Methoxymethyl | Propanoyl | 0.138[8] |

| Alfentanil | (4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | Propanoyl | ~1.1[8] |

| Remifentanil | Methyl propanoate-ethyl | H | Propanoyl | ~1.8 |

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs.

Evaluating Drug-Likeness: In Vitro Metabolic Stability

A critical step in drug development is assessing a compound's metabolic stability, often using an in vitro liver microsomal stability assay. This experiment evaluates how readily a compound is metabolized by drug-metabolizing enzymes (like cytochrome P450s) found in liver microsomes.[6][10] A compound with high metabolic stability is more likely to have a suitable half-life in vivo.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a general procedure for determining the in vitro metabolic stability of a test compound.[10][16]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors.

Materials:

-

Liver microsomes (human, rat, etc.)

-

Test compound (typically 10 mM stock in DMSO)

-

Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution.[16]

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

Incubator or water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Incubation:

-

Pre-warm the test compound and microsomal solutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the cofactor system.[6]

-

At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[6]

-

-

Reaction Termination:

-

Sample Preparation:

-

Vortex the terminated samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[10]

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the line.

-

Calculate the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ).[16]

-

Conclusion

The piperidine scaffold is an undisputed cornerstone of medicinal chemistry, offering a unique and advantageous combination of structural and physicochemical properties.[1][2] Its basic nitrogen center, conformational flexibility, and synthetic tractability allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles.[6][17] From modulating CNS activity to providing potent analgesia, the impact of piperidine-containing drugs is undeniable.[10][11] As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mercell.com [mercell.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 13. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 14. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GoodRx - Error [blocked.goodrx.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive aldehyde and a protected piperidine nitrogen makes it an ideal substrate for introducing diverse functionalities through reductive amination. This reaction is a cornerstone for synthesizing libraries of substituted 4-(2-aminoethyl)piperidine derivatives, which are prevalent scaffolds in a variety of biologically active molecules.

The primary application of this intermediate in reductive amination lies in the synthesis of ligands for G protein-coupled receptors (GPCRs) and other CNS targets like the sigma-1 (σ1) receptor. By reacting this compound with a wide array of primary and secondary amines, researchers can systematically modify the steric and electronic properties of the resulting molecule to probe structure-activity relationships (SAR) and optimize ligand binding, selectivity, and pharmacokinetic properties. The subsequent deprotection of the benzyl carbamate group allows for further diversification at the piperidine nitrogen, providing a versatile platform for developing novel therapeutics.

Core Reaction: Reductive Amination

Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds. The reaction proceeds in a one-pot fashion, where the aldehyde group of this compound first condenses with a primary or secondary amine to form an imine or enamine intermediate in situ. This intermediate is then immediately reduced by a mild hydride-donating reagent to yield the corresponding secondary or tertiary amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde.

Caption: General workflow of the one-pot reductive amination reaction.

Comparative Data of Common Reducing Agents

The selection of the appropriate reducing agent is crucial for a successful reductive amination. The table below summarizes the properties and typical conditions for commonly used reagents.

| Reducing Agent | Common Name | Key Characteristics | Typical Solvents | pH Conditions |

| Sodium triacetoxyborohydride | STAB | Mild and selective for imines/iminium ions over aldehydes. Tolerates a wide range of functional groups. Moisture sensitive.[1][2] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Often used with a catalytic amount of acetic acid for less reactive substrates.[1] |

| Sodium cyanoborohydride | Effective at mildly acidic pH. Highly toxic (releases HCN in strong acid). Less reactive than NaBH₄.[2] | Methanol (MeOH), Ethanol (EtOH) | Mildly acidic (pH 5-6) | |

| Sodium borohydride | Can reduce the starting aldehyde. Usually added after imine formation is complete. Cost-effective.[2] | Methanol (MeOH), Ethanol (EtOH) | Neutral to slightly basic | |

| Catalytic Hydrogenation | "Green" method, avoids hydride reagents. Can cleave benzyl protecting groups. Requires specialized equipment (hydrogenator). | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc) | Neutral or slightly acidic |

Experimental Protocols

Below are detailed protocols for the reductive amination of this compound. Protocol 1 is a general procedure using the widely preferred sodium triacetoxyborohydride.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a representative procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine of choice (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).

-

Add the primary amine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired substituted 4-(2-aminoethyl)piperidine derivative.

Caption: Step-by-step experimental workflow for reductive amination.

Application in GPCR Antagonist Synthesis

The synthesized 4-(2-aminoethyl)piperidine derivatives are key intermediates in the development of antagonists for various GPCRs. The general principle involves designing a molecule that can bind to the receptor's active site or an allosteric site, thereby preventing the binding of the endogenous ligand and inhibiting downstream signaling.

Caption: Conceptual diagram of GPCR antagonism by a synthesized ligand.

References

Application Notes and Protocols for Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.

Piperidine-based linkers are often incorporated into PROTAC design to provide a degree of rigidity to the linker, which can be advantageous for pre-organizing the molecule for optimal ternary complex formation.[1] Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a bifunctional linker building block that features a rigid piperidine scaffold. The benzyl carbamate protecting group on the piperidine nitrogen provides stability and can be removed under specific conditions to allow for further functionalization, while the aldehyde group offers a reactive handle for conjugation to an amine-containing molecule, typically a warhead or an E3 ligase ligand, via reductive amination.

These application notes provide a comprehensive overview of the utility of this compound as a PROTAC linker, including its synthesis, incorporation into PROTACs, and relevant experimental protocols.

Key Features of this compound as a PROTAC Linker

-

Rigid Piperidine Scaffold: The piperidine ring introduces conformational constraint into the linker, which can reduce the entropic penalty upon binding and promote a favorable orientation for ternary complex formation.[1]

-

Reactive Aldehyde Handle: The 2-oxoethyl (acetaldehyde) group provides a reactive site for selective conjugation with amine-functionalized binding moieties through reductive amination.

-

Tunable Exit Vector: The piperidine scaffold offers defined exit vectors for connecting the POI and E3 ligase ligands, allowing for systematic exploration of the optimal spatial arrangement.

-

Protected Nitrogen: The benzyl carbamate (Cbz) group protects the piperidine nitrogen during synthesis and can be deprotected for further modification if required.

PROTAC Assembly Strategy

The general strategy for incorporating this compound into a PROTAC involves a convergent synthesis. Typically, the linker is first conjugated to either the POI ligand or the E3 ligase ligand, followed by a subsequent coupling reaction to attach the second binding element. The aldehyde functionality of the linker is ideal for coupling with an amine-functionalized binding partner via reductive amination.

References

Application Notes and Protocols: The Piperidine Scaffold in Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry. Its prevalence in numerous clinically successful Central Nervous System (CNS) drugs underscores its importance in the design of novel therapeutic agents. The piperidine motif offers a unique combination of properties that make it particularly well-suited for targeting the CNS. Its three-dimensional structure allows for precise spatial orientation of substituents to interact with complex biological targets, while its basic nitrogen atom can be crucial for receptor binding and can influence physicochemical properties such as solubility and lipophilicity, which are critical for blood-brain barrier penetration.[1][2] This document provides an overview of the applications of piperidine building blocks in CNS drug discovery, including detailed experimental protocols for the synthesis and evaluation of piperidine-containing compounds, and a summary of their quantitative pharmacological data.

Data Presentation: Quantitative Pharmacology of Piperidine-Based CNS Ligands

The following tables summarize the in vitro binding affinities and functional potencies of representative piperidine-containing compounds targeting various CNS receptors and transporters. This data highlights the versatility of the piperidine scaffold in achieving high affinity and selectivity for a range of biological targets implicated in neurological and psychiatric disorders.

Table 1: Sigma-1 (σ1) Receptor Ligands

| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | Reference |

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [3] |

| 3 | Cyclohexane (Reference) | 0.61 | [4] |

| 4a | H | 165 | [4] |

| 13a | Tosyl | 108 | [4] |

| 18b | Ethyl | 89.4 | [4] |

| 18a | Methyl | 7.9 | [4] |

| 44 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 1.86 | [5] |

Table 2: Dopamine Transporter (DAT) Ligands

| Compound | Description | DAT Binding Affinity (Ki) [nM] | Reference |

| (-)-9 | 3-n-propyl derivative of a 4-chlorophenyl-piperidine-3-carboxylic acid ester | 3 | [6] |

| (+)-5 | trans-3-hydroxy derivative of a (bisarylmethoxy)butylpiperidine | 0.46 (IC50) | [7] |

| 14 | 4-hydroxy-4-phenylpiperidine analogue | High affinity (exact value not specified) | [7] |

| 15 | 4-hydroxy-4-phenylpiperidine analogue | High affinity (exact value not specified) | [7] |

| 15d | 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | 14 (VMAT2) | [8] |

Table 3: Muscarinic Receptor Antagonists

| Compound | Target | Affinity/Potency | Reference |

| (+)-14 | M2 Muscarinic Receptor Antagonist | Superior oral efficacy in animal models | [9][10] |

| Various | M4 Muscarinic Receptor Antagonists | Potent antagonists with good CNS penetration | [11] |

Table 4: GABA Transporter (GAT) Inhibitors

| Compound | Target | Potency (IC50) | Reference |

| NNC-711 | GAT-1 | 0.04 µM | [12] |

| Tiagabine | GAT-1 | 0.07 µM | [12] |

| BPDBA | BGT-1 | Selective inhibitor | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative piperidine-containing CNS drugs and for key in vitro assays used to characterize their pharmacological activity.

Synthesis Protocols

This protocol describes a general method for the synthesis of methylphenidate analogues via rhodium(II)-catalyzed C-H insertion.[14]

Materials:

-

N-Boc-piperidine

-

Methyl aryldiazoacetates

-

Dirhodium tetraacetate or dirhodium tetraprolinate derivatives

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

C-H Insertion: In a round-bottom flask, dissolve N-Boc-piperidine and the appropriate methyl aryldiazoacetate in DCM.

-